Cas no 2229480-90-2 (4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid)
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid
- EN300-1943874
- 2229480-90-2
-
- Inchi: 1S/C13H12F3NO2/c1-17-5-4-8-2-3-9(6-11(8)17)10(7-12(18)19)13(14,15)16/h2-6,10H,7H2,1H3,(H,18,19)
- InChI Key: VWXYIRARIFJNON-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)C1=CC=C2C=CN(C)C2=C1)(F)F
Computed Properties
- Exact Mass: 271.08201311g/mol
- Monoisotopic Mass: 271.08201311g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 42.2Ų
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1943874-1g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-5g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 5g |
$3396.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-10g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 10g |
$5037.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-0.05g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-0.1g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-0.25g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-0.5g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-1.0g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1943874-2.5g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1943874-5.0g |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid |
2229480-90-2 | 5g |
$3396.0 | 2023-06-01 |
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid
Introduction to 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid (CAS No. 2229480-90-2)
4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid, identified by the CAS number 2229480-90-2, is a fluorinated derivative of butanoic acid featuring a 1-methylindole moiety at the third position. This compound has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug design and development.
The 1-methylindole group is a well-known pharmacophore in medicinal chemistry, often associated with modulatory effects on neurotransmitter systems and immune responses. Recent studies have highlighted the therapeutic potential of indole derivatives in treating neurological disorders, inflammation, and cancer. The combination of the trifluoromethyl group and the 1-methylindole moiety in 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid suggests that it may exhibit potent interactions with biological targets, particularly those involving G protein-coupled receptors (GPCRs) and ion channels.
In the context of drug discovery, fluorinated compounds have been extensively studied for their ability to improve pharmacokinetic profiles. The trifluoromethyl group, in particular, is known to enhance binding affinity and reduce metabolic degradation. This property makes 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid a promising candidate for further investigation in the development of novel therapeutic agents.
Recent advancements in computational chemistry have enabled the rapid screening of molecular libraries for potential drug candidates. Virtual screening techniques have been employed to identify compounds that may interact with specific biological targets. In this regard, 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid has been predicted to exhibit binding affinity to several key enzymes and receptors involved in disease pathways. For instance, studies suggest that it may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain management.
The synthesis of 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into the molecular framework necessitates specialized synthetic methodologies to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been utilized to construct the indole core structure efficiently. Additionally, fluorination reactions must be carefully optimized to prevent unwanted side products.
Biological evaluation of 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid has revealed intriguing pharmacological effects. Preclinical studies indicate that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, its ability to interact with neurotransmitter receptors suggests potential applications in treating neurological disorders such as depression and anxiety.
The role of fluorinated compounds in oncology has also been extensively explored. The structural features of 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-yl)butanoic acid align well with known pharmacophores found in anticancer agents. Preliminary data suggest that it may inhibit the growth of certain cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival.
As research continues to uncover new therapeutic applications for fluorinated derivatives, 4,4,4-trifluoro-3-(1-methyl-1H-indol-6-ybutoic acid) (CAS No. 2229480 90 2) is poised to play a significant role in the development of next-generation pharmaceuticals. Its unique combination of structural features and biological activity makes it a compelling candidate for further investigation in both academic and industrial settings.
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